



Application Notes and Protocols for CAL-120 Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This protocol is intended for research use only. It is based on publicly available information and should be adapted and optimized by the end-user for their specific experimental needs. Standard aseptic cell culture techniques should be followed at all times.

I. Introduction

The CAL-120 cell line is a human breast cancer cell line established from the pleural effusion of a 43-year-old Caucasian female with metastatic breast adenocarcinoma.[1][2] It is characterized as a triple-negative breast cancer (TNBC) cell line, lacking the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[2][3] Morphologically, CAL-120 cells are a heterogeneous population of adherent epithelial-like and fibroblast-like cells that grow in monolayers.[4][5] This cell line is a valuable tool for studying the biology of triple-negative breast cancer and for the development of novel therapeutic strategies.

II. Quantitative Data Summary

A summary of key quantitative data for the CAL-120 cell line is presented in the table below for easy reference and comparison.



| Parameter | Value | Source(s) |
|--------------------|--|-----------|
| Doubling Time | 34.01 - 60 hours | [6] |
| Seeding Density | ~1 x 10 ⁶ cells / 175 cm ² | [4] |
| Cell Harvest/Yield | ~6 - 8 x 10 ⁶ cells / 175 cm ² | [4] |
| Mycoplasma Status | Negative | [4] |
| Species of Origin | Homo sapiens (Human) | [6] |
| Tissue of Origin | Pleural Effusion (Metastatic Breast Carcinoma) | [5][6] |
| Disease | Breast Adenocarcinoma | [4] |
| Biosafety Level | 1 | [4] |

III. Experimental ProtocolsA. Media and Reagents

- · Complete Growth Medium:
 - DMEM (Dulbecco's Modified Eagle Medium)
 - 10% Fetal Bovine Serum (FBS), heat-inactivated
- Trypsin-EDTA: 0.25% Trypsin-EDTA
- · Cryopreservation Medium:
 - 70% Complete Growth Medium
 - 20% Fetal Bovine Serum (FBS)
 - 10% DMSO (Dimethyl sulfoxide)[4]
- Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free



B. Protocol for Thawing Cryopreserved CAL-120 Cells

- Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
- Decontaminate the outside of the vial with 70% ethanol.
- Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 150 x g for 5 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, prewarmed complete growth medium.
- Transfer the cell suspension to a T-75 cell culture flask.
- Incubate at 37°C in a humidified atmosphere with 10% CO₂.[4]
- Change the medium the following day to remove any residual DMSO.
- Monitor the cells daily and change the medium every 2-3 days.

C. Protocol for Subculturing (Passaging) CAL-120 Cells

- Subculture the cells when they reach 80-90% confluency.
- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask to cover the cell monolayer.
- Incubate at 37°C for 2-5 minutes, or until the cells detach. Observe the cells under a microscope to monitor detachment. Gently tap the side of the flask to aid detachment.
- Once detached, add 5-7 mL of complete growth medium to the flask to neutralize the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.



- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Perform a cell count to determine cell viability and density.
- Seed new T-175 flasks at a density of approximately 1 x 10⁶ cells.[4] A split ratio of 1:2 every
 2-3 days is recommended.[4]
- Add the appropriate volume of complete growth medium to the new flasks.
- Incubate at 37°C in a humidified atmosphere with 10% CO₂.[4]

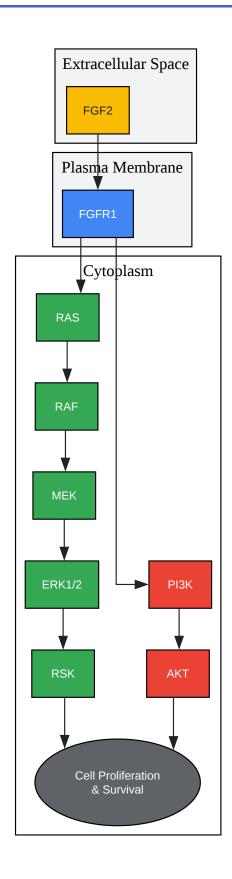
D. Protocol for Cryopreserving CAL-120 Cells

- Follow steps 1-9 of the subculturing protocol to obtain a cell pellet.
- Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at
 -80°C for at least 24 hours. This allows for a cooling rate of approximately -1°C/minute.
- For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

IV. Signaling Pathways and VisualizationsA. FGFR Signaling Pathway in CAL-120 Cells

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway has been shown to be active in CAL-120 cells and promotes their growth. Inhibition of this pathway can lead to decreased downstream signaling through the MAPK and AKT pathways, resulting in cell cycle arrest and apoptosis.[3]





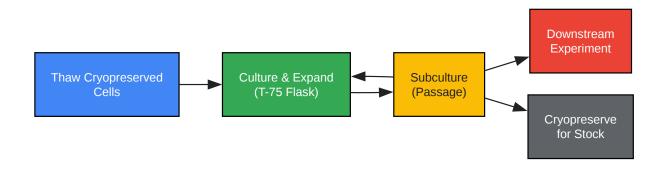
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Caption: FGFR Signaling Pathway in CAL-120 Cells.



B. General Experimental Workflow for Cell Culture

The following diagram illustrates a standard workflow for maintaining and experimenting with CAL-120 cells.



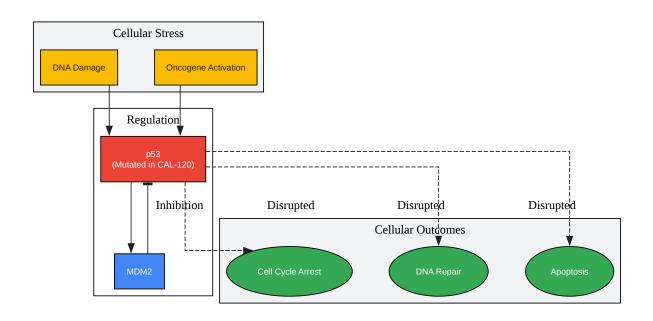
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Caption: General Experimental Workflow for CAL-120.

C. Simplified p53 Signaling Pathway

CAL-120 cells are known to have a mutation in the TP53 gene.[6] The p53 protein is a critical tumor suppressor that, when activated by cellular stress, can induce cell cycle arrest, DNA repair, or apoptosis. The mutation in CAL-120 cells disrupts this crucial tumor-suppressive function.





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Caption: Simplified p53 Signaling Pathway.

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